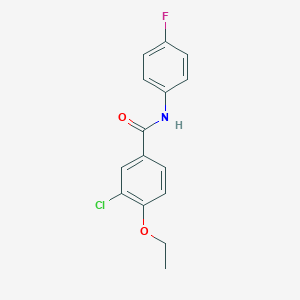
3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide, also known as CEFF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CEFF belongs to the class of benzamide derivatives and has been shown to possess anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide involves the inhibition of COX-2 enzyme activity. COX-2 is an enzyme that is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 activity, 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide reduces the production of prostaglandins and hence reduces inflammation and pain.
Biochemical and Physiological Effects
3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide has been shown to possess anti-inflammatory and analgesic properties in various animal models. Studies have also shown that 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide has a good safety profile and does not produce any significant toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide is its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. However, one of the limitations of 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide is its limited solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
For 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide research include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the development of more soluble analogs for in vivo use. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide and its potential side effects.
Conclusion
In conclusion, 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide possesses anti-inflammatory and analgesic properties and inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Although 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide has some limitations, its potential therapeutic applications make it an attractive candidate for further research.
Métodos De Síntesis
3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with ethyl chloroformate to produce 4-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Recent studies have shown that 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide possesses anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
Propiedades
Fórmula molecular |
C15H13ClFNO2 |
|---|---|
Peso molecular |
293.72 g/mol |
Nombre IUPAC |
3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-14-8-3-10(9-13(14)16)15(19)18-12-6-4-11(17)5-7-12/h3-9H,2H2,1H3,(H,18,19) |
Clave InChI |
XVPKFTFIMGQYDM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B251780.png)

![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251783.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)


![N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)
![N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B251789.png)

![Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B251792.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide](/img/structure/B251797.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide](/img/structure/B251798.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251799.png)